REACTION_CXSMILES
|
[H-].[Na+].[C:3]1(C)[C:4]([S:9]([NH:12][CH2:13][CH2:14]OS(C2C(C)=CC=CC=2)(=O)=O)(=[O:11])=[O:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH3:27]COCC>O1CCCC1>[CH3:27][C:7]1[CH:8]=[CH:3][C:4]([S:9]([N:12]2[CH2:13][CH2:14]2)(=[O:10])=[O:11])=[CH:5][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
N,O-bis-(toluenesulfonyl)-ethanolamine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)NCCOS(=O)(=O)C=1C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
it was stirred for 50 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Reaction Time |
50 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |